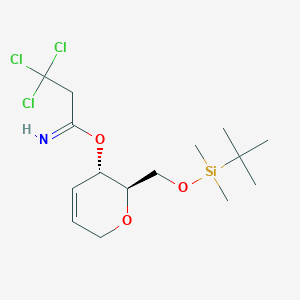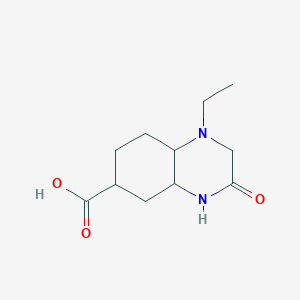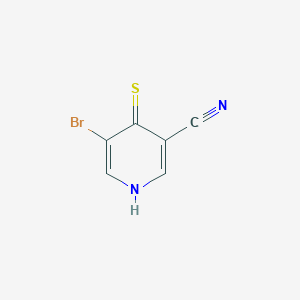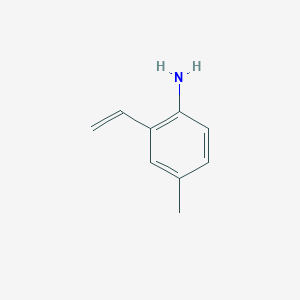
4-Methyl-2-vinylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H11N. It is a vinyl-substituted aromatic amine. This compound finds widespread use as a crosslinking agent in the production of resins, adhesives, and coatings. By enhancing mechanical properties and chemical resistance, it contributes to the performance of these materials. Additionally, 4-vinylaniline can be selectively polymerized or modified for specific applications, such as biosensors .
Preparation Methods
Synthetic Routes::
Radical Polymerization: 4-vinylaniline can be polymerized using radical initiators to form poly(4-vinylaniline) (P4VA).
Cationic Polymerization: Another method involves cationic polymerization.
Oxidative Polymerization: Oxidative polymerization leads to the formation of P4VA.
Industrial Production:: The industrial production of 4-vinylaniline typically involves synthetic routes based on the above principles. Specific reaction conditions and catalysts may vary depending on the desired product quality and scale.
Chemical Reactions Analysis
Reactions::
Oxidation: 4-vinylaniline can undergo oxidation reactions.
Reduction: Reduction processes are also relevant.
Substitution: Substitution reactions occur, leading to various derivatives.
Oxidation: Common oxidants include peroxides, metal oxides, or molecular oxygen.
Reduction: Reducing agents like hydrides (e.g., lithium aluminum hydride) are used.
Substitution: Various electrophiles (e.g., acyl chlorides, alkyl halides) participate in substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield quinone derivatives, while reduction leads to substituted anilines.
Scientific Research Applications
4-vinylaniline plays a crucial role in several scientific fields:
Chemistry: Used as a monomer for conductive polymers (e.g., polyvinylaniline/polyaniline) in biosensors.
Biology: Functionalized for in vivo fluorometric biosensors.
Industry: Enhancing material properties in coatings and adhesives.
Mechanism of Action
The exact mechanism by which 4-vinylaniline exerts its effects depends on the specific application. It may involve interactions with molecular targets or pathways related to conductivity, sensing, or biocompatibility.
Comparison with Similar Compounds
4-vinylaniline stands out due to its vinyl substitution and unique reactivity. Similar compounds include other substituted anilines and styrenes.
Properties
CAS No. |
107734-14-5 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-ethenyl-4-methylaniline |
InChI |
InChI=1S/C9H11N/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1,10H2,2H3 |
InChI Key |
ZHLIUWVGZPATMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


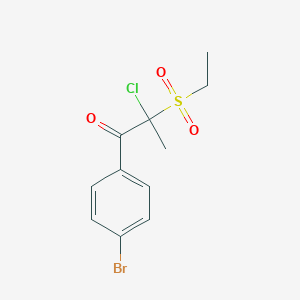
![tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13011736.png)
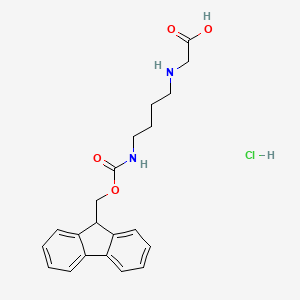
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13011755.png)
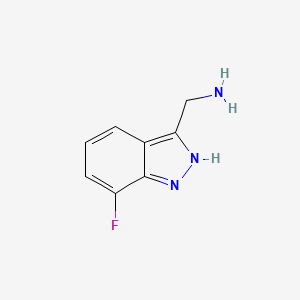
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)
![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)
